Calcium starch isododecenylsuccinate is a modified starch compound that combines calcium ions with dodecenyl succinic anhydride-modified starch. This compound is primarily used in various industrial applications, particularly in cosmetics and food products, due to its unique properties such as emulsification and thickening capabilities. The compound is derived from the esterification of starch with dodecenyl succinic anhydride, which enhances its hydrophobic characteristics, making it suitable for applications where water resistance is desired.
The primary source for calcium starch isododecenylsuccinate is native starch, which can be derived from various plant sources such as corn, potatoes, or tapioca. The modification process involves the reaction of native starch with dodecenyl succinic anhydride in the presence of calcium ions, resulting in a product that retains the functional properties of starch while gaining new characteristics.
Calcium starch isododecenylsuccinate falls under the category of modified starches. It can be classified as a polymeric surfactant due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This classification makes it valuable in formulations requiring stabilization and emulsification.
The synthesis of calcium starch isododecenylsuccinate typically involves a two-step process:
The esterification reaction can be catalyzed by various agents such as acid catalysts or enzymes. The degree of substitution (the number of hydroxyl groups replaced by dodecenyl succinic anhydride) is a crucial parameter that influences the properties of the final product. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm successful modification and determine the degree of substitution.
The molecular structure of calcium starch isododecenylsuccinate consists of a polysaccharide backbone derived from starch, with dodecenyl succinate groups attached through ester linkages. The presence of calcium ions enhances the stability and functionality of the modified starch.
Key structural features include:
Calcium starch isododecenylsuccinate can participate in various chemical reactions:
The stability of calcium starch isododecenylsuccinate under different pH levels indicates its potential applications in diverse environments. The hydrolysis rate can be influenced by temperature and pH, which are critical parameters for its application in food and cosmetic formulations.
The mechanism by which calcium starch isododecenylsuccinate functions primarily involves its ability to stabilize emulsions through interfacial tension reduction between oil and water phases. The hydrophobic dodecenyl groups anchor into oil droplets while the hydrophilic starch backbone interacts with water, creating a stable emulsion.
Experimental studies have shown that modified starches like calcium starch isododecenylsuccinate exhibit enhanced emulsifying properties compared to unmodified starches, making them effective stabilizers in food products and cosmetics.
Calcium starch isododecenylsuccinate has several scientific uses:
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